Cdk4/6 Inhibitor IV
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Overview
Description
Cdk4/6 Inhibitor IV is a compound that targets cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. These kinases play a pivotal role in the transition from the G1 phase to the S phase of the cell cycle, making them attractive targets for cancer therapy. By inhibiting these kinases, this compound can effectively halt the proliferation of cancer cells, particularly in hormone receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6 Inhibitor IV typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6 Inhibitor IV undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for introducing halogen atoms
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Cdk4/6 Inhibitor IV has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.
Biology: Helps in understanding the molecular mechanisms of cell proliferation and apoptosis.
Medicine: Primarily used in cancer research, particularly for hormone receptor-positive breast cancer
Industry: Employed in the development of new therapeutic agents and in high-throughput screening assays for drug discovery
Mechanism of Action
Cdk4/6 Inhibitor IV exerts its effects by binding to the active site of cyclin-dependent kinases 4 and 6, thereby preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, a crucial step for cell cycle progression from the G1 to the S phase. As a result, the compound induces cell cycle arrest and can lead to cellular senescence or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
Comparison
Cdk4/6 Inhibitor IV shares a similar mechanism of action with other Cdk4/6 inhibitors like palbociclib, ribociclib, and abemaciclib. it may exhibit differences in terms of potency, selectivity, and toxicity profiles. For instance, while all these inhibitors target the same kinases, their chemical structures and binding affinities can result in varying degrees of efficacy and side effects. This compound may offer unique advantages in specific contexts, such as reduced off-target effects or improved pharmacokinetic properties .
Properties
IUPAC Name |
4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCDLCJCIDFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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